molecular formula C25H38O6 B12687717 1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate CAS No. 85006-02-6

1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate

Cat. No.: B12687717
CAS No.: 85006-02-6
M. Wt: 434.6 g/mol
InChI Key: JHHSPLUROVWAPW-UHFFFAOYSA-N
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Description

1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C25H38O6. It is known for its unique structure, which includes a benzene ring substituted with three carboxylate groups and a long alkyl chain. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 2-hexyldecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzene derivatives .

Scientific Research Applications

1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s long alkyl chain and carboxylate groups enable it to interact with hydrophobic and hydrophilic regions of biomolecules, affecting their function and activity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hexyldecyl) benzene-1,2,3-tricarboxylate
  • 1-(2-Hexyldecyl) benzene-1,3,5-tricarboxylate
  • 1-(2-Hexyldecyl) benzene-1,2,4-tricarboxylate

Uniqueness

1-(2-Hexyldecyl) dihydrogen benzene-1,2,4-tricarboxylate is unique due to its specific substitution pattern on the benzene ring and the presence of a long alkyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

85006-02-6

Molecular Formula

C25H38O6

Molecular Weight

434.6 g/mol

IUPAC Name

4-(2-hexyldecoxycarbonyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C25H38O6/c1-3-5-7-9-10-12-14-19(13-11-8-6-4-2)18-31-25(30)21-16-15-20(23(26)27)17-22(21)24(28)29/h15-17,19H,3-14,18H2,1-2H3,(H,26,27)(H,28,29)

InChI Key

JHHSPLUROVWAPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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